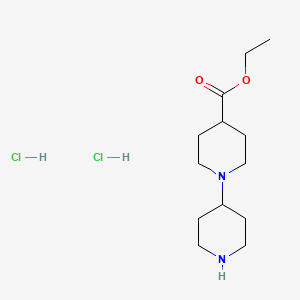

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound is formally named ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride under IUPAC guidelines. This nomenclature reflects:

- The bipiperidine core , comprising two piperidine rings connected at the 1- and 4'-positions.

- An ethyl ester group (-COOCH₂CH₃) at the 4-position of the first piperidine ring.

- Two hydrochloride counterions neutralizing the basic nitrogen atoms in the bipiperidine system.

Alternative designations include ethyl 1-piperidin-4-ylpiperidine-4-carboxylate dihydrochloride and 1,4'-bipiperidine-4-carboxylic acid ethyl ester dihydrochloride.

Molecular Architecture and Bonding Topology

Bipiperidine Core Configuration

The bipiperidine system consists of two six-membered piperidine rings in a chair conformation, linked via a single bond between the 1-position of the first ring and the 4'-position of the second. Key structural features include:

- Torsional flexibility : The inter-ring C-N bond allows rotational freedom, enabling conformational adaptability in binding interactions.

- Hydrogen-bonding capacity : Protonated nitrogen atoms (N-H⁺) form strong ionic interactions with chloride ions.

| Property | Value | Source |

|---|---|---|

| Inter-ring bond length | 1.54 Å (C-N) | |

| Chair conformation | Confirmed via XRD |

Ethyl Carboxylate Functionalization

The ethyl ester group at the 4-position introduces:

- Polarity : The carbonyl (C=O) and ether (C-O) groups enhance solubility in polar solvents.

- Reactivity : Susceptibility to hydrolysis under acidic or basic conditions, forming the free carboxylic acid.

The ester’s orientation relative to the bipiperidine core is stabilized by intramolecular van der Waals interactions between the ethyl group and adjacent hydrogen atoms.

Crystallographic and Spectroscopic Validation

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) reveals:

| XRD Feature | Observation | Source |

|---|---|---|

| N-H⋯Cl hydrogen bonds | 2.87–3.12 Å | |

| Pi-pi stacking | 3.8 Å between aromatic rings |

NMR Spectral Fingerprinting

¹H NMR (400 MHz, D₂O):

Eigenschaften

IUPAC Name |

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPMHPBTNQQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride typically involves the esterification of 1,4’-bipiperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride exists as a dihydrochloride salt, which enhances its stability and solubility in various solvents. The compound features two piperidine rings connected by a carbon atom, with an ethyl ester group at the carboxylate position. This unique structure allows for a range of chemical transformations and biological interactions.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it an essential reagent in organic chemistry.

Common Reactions

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur with sodium hydroxide or potassium cyanide.

Pharmaceutical Research

The compound has significant implications in drug development due to its potential bioactivity. It is used in the design of novel inhibitors for various biological targets.

Case Study: Inhibitors of Poly(ADP-ribose) Polymerase

A study highlighted the synthesis of lead compounds based on the bipiperidine scaffold for inhibiting poly(ADP-ribose) polymerase (PARP). These compounds demonstrated improved drug-like properties compared to existing PARP inhibitors like Olaparib, suggesting potential therapeutic applications in cancer treatment .

Biological Studies

This compound is employed in biological research to study enzyme inhibitors and receptor ligands. Its interactions with specific molecular targets can modulate enzyme activity and receptor signaling pathways.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate for producing fine chemicals and other chemical compounds. Its stability and reactivity make it suitable for large-scale synthesis processes.

Wirkmechanismus

The mechanism of action of Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1,4'-Bipiperidine-3-Carboxylate Dihydrochloride (CAS 340962-71-2)

4,4'-Bipiperidine Dihydrochloride (CAS 78619-84-8)

- Structural Difference : Lacks the ethyl ester group, resulting in a simpler bipiperidine dihydrochloride structure (C₁₀H₂₂Cl₂N₂; MW 241.20 g/mol) .

- Impact :

- Basicity : The absence of the electron-withdrawing ester group increases basicity, enhancing water solubility and protonation under physiological conditions.

- Pharmacological Relevance : Unsubstituted bipiperidines are often employed as ligands for G-protein-coupled receptors (GPCRs) or enzyme inhibitors .

[1,4'-Bipiperidine]-4'-Carboxamide Dihydrochloride (CAS 83732-56-3)

Anileridine Dihydrochloride

- Structural Difference: Contains a phenyl-substituted piperidine core and an ethyl ester but lacks the bipiperidine framework. Its molecular formula is C₂₂H₂₇NO₂·2HCl .

- Functional Role : Functions as a narcotic analgesic, highlighting how structural variations (e.g., aromatic substituents) dictate pharmacological activity .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : Ethyl 1,4'-bipiperidine-4-carboxylate derivatives are synthesized via sulfonylation and esterification, with pH control critical for yield optimization .

- Biological Relevance : The ester group in this compound may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid metabolites .

Biologische Aktivität

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential as an enzyme inhibitor and receptor ligand. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bipiperidine structure, which contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula: C₁₃H₁₈Cl₂N₂O₂

- Molecular Weight: 303.20 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, leading to various biochemical effects. Key mechanisms include:

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding: It binds to various receptors, altering signaling pathways and influencing cellular responses.

Applications in Scientific Research

This compound has diverse applications in scientific research:

- Enzyme Studies: Used to investigate enzyme interactions and inhibition mechanisms.

- Drug Development: Serves as a precursor or building block in the synthesis of pharmaceuticals.

- Biological Assays: Employed in receptor binding assays to assess ligand-receptor interactions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Inhibition of Mycobacterium tuberculosis :

A study demonstrated that derivatives of Ethyl 1,4'-bipiperidine-4-carboxylate showed varying degrees of activity against Mycobacterium tuberculosis. The compound's structural modifications influenced its efficacy, with some analogs achieving minimum inhibitory concentrations (MIC) as low as 2.7 µM . -

Molecular Docking Studies :

Molecular docking studies have elucidated the binding affinities of Ethyl 1,4'-bipiperidine-4-carboxylate with target enzymes. These studies suggest that specific functional groups on the compound enhance its binding efficiency and inhibitory potential . -

Structure-Activity Relationship (SAR) :

Research into the SAR of related compounds indicates that modifications to the bipiperidine structure can significantly impact biological activity. For instance, substitutions at the 4-position of the piperidine ring have been shown to either enhance or diminish enzyme inhibitory effects .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: The synthesis of bipiperidine derivatives often involves multi-step reactions, including condensation, esterification, and salt formation. For this compound, a plausible route is the condensation of ethyl 4-piperidinecarboxylate derivatives with functionalized piperidine intermediates under controlled conditions. Key parameters include:

- Reagent Selection : Use of carbamate intermediates (e.g., ethyl 4-phenylhexahydro-isonicotinic acid carbamate) and halogenated precursors (e.g., 4-aminophenethyl chloride) to ensure regioselectivity .

- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to isolate the dihydrochloride salt, with attention to solvent polarity and temperature gradients .

- Acidification : Hydrochloric acid treatment to form the dihydrochloride salt, requiring precise pH control to avoid over-protonation or degradation .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coats) in a fume hood to avoid inhalation or dermal exposure. Avoid contact with oxidizing agents, which may generate toxic byproducts .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis. Stability tests using HPLC or NMR should be conducted periodically to monitor degradation (e.g., ester hydrolysis or salt dissociation) .

- Waste Disposal : Follow institutional guidelines for halogenated organic salts, employing neutralization or incineration in licensed facilities .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, and how can potential impurities be identified?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm bipiperidine ring conformation and ester functionality. For dihydrochloride salts, deuterated DMSO or D2O is preferred to resolve exchangeable protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M+H]⁺, [M+2H]²⁺) and identifies impurities like unreacted intermediates or hydrolysis products .

- X-ray Crystallography : Single-crystal analysis using SHELX software resolves stereochemistry and salt stoichiometry, critical for validating synthetic routes .

- Impurity Profiling : Use reverse-phase HPLC with UV/vis detection (λ = 210–254 nm) and spiked standards to quantify byproducts (e.g., free base or mono-hydrochloride forms) .

Q. How can researchers address discrepancies in pharmacological activity data for this compound across different experimental models?

Methodological Answer:

- Model Validation : Cross-validate in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent pharmacokinetics) studies. For bipiperidine derivatives, species-specific metabolic differences (e.g., CYP450 enzyme activity) may explain variability .

- Dosage Calibration : Adjust for salt-to-free base conversion (molecular weight ratio = 292.2 g/mol dihydrochloride vs. 219.2 g/mol free base) to ensure accurate dosing .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to control for matrix effects in biofluids .

- Contradiction Analysis : If toxicity varies (e.g., LD50 discrepancies), re-evaluate purity via elemental analysis or differential scanning calorimetry (DSC) to rule out polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.